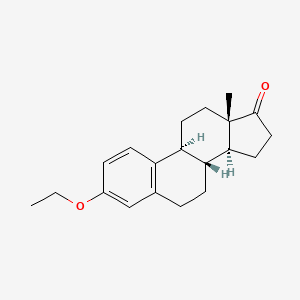

Ethylestrone

Description

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKAXJBZYISPAD-XSYGEPLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylestrone can be synthesized through the modification of estrone. One common method involves the ethylation of estrone at the 2-position. This can be achieved by reacting estrone with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of ethylestrone involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Ethylestrone undergoes various chemical reactions, including:

Oxidation: Ethylestrone can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of ethylestrone can yield alcohol derivatives.

Substitution: Ethylestrone can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethylestrone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Model Compound for Steroid Research:

Ethylestrone is utilized as a model compound to study the reactivity and stability of ester derivatives of steroids. Its unique structure allows researchers to investigate the effects of modifications on steroid behavior, which is crucial for developing new compounds with desired properties.

Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various steroid derivatives. Notably, the esterification process involving ethyl chloroformate can yield derivatives like ethyl estrone-16-methylcarboxylate, which are essential in further chemical explorations.

Biology

Estrogen Receptor Interaction:

Ethylestrone has been studied for its interaction with estrogen receptors, which play a critical role in numerous biological processes including cell growth and differentiation. Research indicates that it can modulate estrogen receptor activity, potentially influencing pathways related to cancer progression .

Anticancer Research:

Recent studies have highlighted the compound's potential in cancer treatment. For instance, sulfamoylated derivatives of ethylestrone have shown significant anticancer activity against breast cancer cell lines. These derivatives induced cell cycle arrest and apoptosis, demonstrating their efficacy as novel antimicrotubule agents .

Medicine

Therapeutic Applications:

Ethylestrone is being explored as a therapeutic agent for hormone-related disorders. Its ability to mimic natural estrogens makes it a candidate for treating conditions such as menopausal symptoms and certain hormone-sensitive cancers .

Case Studies:

A study on the sulfamoylated derivative 2-Ethylestrone-3-O-sulfamate (2EtEMATE) revealed its potential in reducing anxiety and depression symptoms by modulating serotonin receptor expression. This highlights its versatility beyond traditional estrogenic functions .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model Compound | Used to study steroid reactivity and stability |

| Biology | Estrogen Receptor Interaction | Modulates activity, influencing cancer pathways |

| Medicine | Therapeutic Agent | Potential treatment for menopausal symptoms and hormone-sensitive cancers |

Mechanism of Action

Ethylestrone exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The activation of these genes results in various biological effects, including cell proliferation and differentiation. Ethylestrone’s mechanism of action is similar to that of estrone but with enhanced potency due to its structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylestrone belongs to a broader class of synthetic steroids, each with distinct structural modifications and biological effects. Below is a detailed comparison with structurally or functionally related compounds:

Ethylestrone vs. Testosterone

| Property | Ethylestrone | Testosterone |

|---|---|---|

| Aromatization | Nonaromatizable | Aromatizable (converts to estradiol) |

| Androgenic Activity | Weak | High |

| Anabolic:Androgenic Ratio | Moderate | 1:1 (baseline) |

| Clinical Use | Limited research applications | Hormone replacement, muscle growth |

| Side Effects | Lower estrogenic risks | Gynecomastia, fluid retention |

Ethylestrone’s lack of aromatization distinguishes it from testosterone, making it theoretically safer for avoiding estrogenic side effects. However, its weak androgenic activity limits its utility in muscle-building applications .

Ethylestrone vs. Nandrolone

| Property | Ethylestrone | Nandrolone (19-Nortestosterone) |

|---|---|---|

| Aromatization | Nonaromatizable | Low aromatization |

| Androgenic Activity | Weak | Low |

| Anabolic:Androgenic Ratio | Moderate | 10:1 |

| Clinical Use | Experimental | Osteoporosis, anemia |

| Side Effects | Minimal estrogenic effects | Mild androgenic effects (e.g., acne) |

Nandrolone’s higher anabolic ratio and clinical applicability contrast with ethylestrone’s niche research role. Both share reduced estrogenic risks but differ in potency and therapeutic scope .

Ethylestrone vs. Trenbolone

| Property | Ethylestrone | Trenbolone |

|---|---|---|

| Aromatization | Nonaromatizable | Nonaromatizable |

| Androgenic Activity | Weak | Very high |

| Anabolic:Androgenic Ratio | Moderate | 5:1 (estimated) |

| Clinical Use | Not approved for human use | Veterinary (cattle implantation) |

| Side Effects | Undocumented in humans | Severe androgenic effects (e.g., hair loss) |

While both are nonaromatizable, trenbolone’s extreme androgenic potency and veterinary use highlight key differences in safety and application compared to ethylestrone .

Structural and Pharmacokinetic Insights

- Ethylestrone’s Ethyl Group: The ethyl modification at the 17α position likely reduces hepatic metabolism, extending its half-life compared to unmodified estrone. This is analogous to ethinyl estradiol (a contraceptive estrogen with an ethinyl group), though ethylestrone lacks estrogenic activity due to its nonaromatizable nature .

- Metabolic Stability : Unlike testosterone, ethylestrone avoids first-pass liver degradation, a trait shared with orally active steroids like methyltestosterone. However, its weak activity limits practical use .

Research and Regulatory Considerations

Lack of Commercial Development: No FDA-approved formulations exist.

Safety Data Gaps : Human toxicity profiles are poorly documented.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.